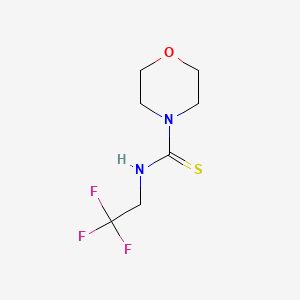
N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide
Übersicht
Beschreibung
N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide is a chemical compound with the molecular formula C7H11F3N2OS and a molecular weight of 228.24 g/mol. This compound is characterized by the presence of a trifluoroethyl group attached to a morpholine ring, which is further linked to a carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide typically involves the reaction of morpholine-4-carbothioamide with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of advanced equipment and techniques to control the reaction parameters, such as temperature, pressure, and reaction time, to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Wirkmechanismus
The mechanism by which N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity and leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide is unique compared to other similar compounds due to its trifluoroethyl group, which imparts distinct chemical and physical properties. Some similar compounds include:
N-(2,2,2-trifluoroethyl)morpholine-4-carbohydrazide: This compound differs from the carbothioamide group by having a carbohydrazide group instead.
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2OS/c8-7(9,10)5-11-6(14)12-1-3-13-4-2-12/h1-5H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSWDQVAYLRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520267.png)
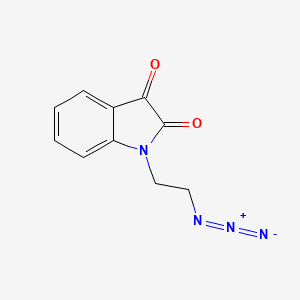
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520270.png)

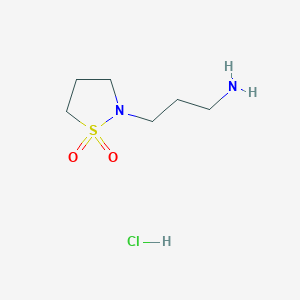
![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)
![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)


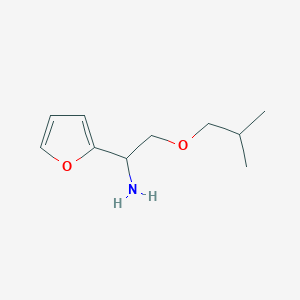
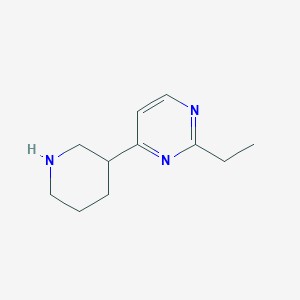
![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)
![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
